3-(4-FLUOROBENZOYL)-1-[4-(PIPERIDIN-1-YL)PHENYL]THIOUREA
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Overview
Description
3-(4-FLUOROBENZOYL)-1-[4-(PIPERIDIN-1-YL)PHENYL]THIOUREA is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, in particular, is characterized by the presence of a fluoro-benzoyl group and a piperidin-1-yl-phenyl group attached to a thiourea backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-FLUOROBENZOYL)-1-[4-(PIPERIDIN-1-YL)PHENYL]THIOUREA typically involves the reaction of 4-fluorobenzoyl chloride with 4-piperidin-1-yl-phenylthiourea. The reaction is usually carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction conditions may include:
- Temperature: Room temperature to reflux
- Time: Several hours to overnight
- Purification: Recrystallization or column chromatography
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-FLUOROBENZOYL)-1-[4-(PIPERIDIN-1-YL)PHENYL]THIOUREA can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: The fluoro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Sulfonyl derivatives
Reduction: Alcohol derivatives
Substitution: Substituted benzoyl derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-FLUOROBENZOYL)-1-[4-(PIPERIDIN-1-YL)PHENYL]THIOUREA would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluoro-benzoyl and piperidin-1-yl-phenyl groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chloro-benzoyl)-3-(4-piperidin-1-yl-phenyl)-thiourea
- 1-(4-Methyl-benzoyl)-3-(4-piperidin-1-yl-phenyl)-thiourea
- 1-(4-Nitro-benzoyl)-3-(4-piperidin-1-yl-phenyl)-thiourea
Uniqueness
3-(4-FLUOROBENZOYL)-1-[4-(PIPERIDIN-1-YL)PHENYL]THIOUREA is unique due to the presence of the fluoro group, which can significantly affect its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, making them valuable in drug design.
Properties
Molecular Formula |
C19H20FN3OS |
---|---|
Molecular Weight |
357.4g/mol |
IUPAC Name |
4-fluoro-N-[(4-piperidin-1-ylphenyl)carbamothioyl]benzamide |
InChI |
InChI=1S/C19H20FN3OS/c20-15-6-4-14(5-7-15)18(24)22-19(25)21-16-8-10-17(11-9-16)23-12-2-1-3-13-23/h4-11H,1-3,12-13H2,(H2,21,22,24,25) |
InChI Key |
RDKSBCHCAGYEJK-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=C(C=C3)F |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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